5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine

Catalog No.
S3347600
CAS No.
94990-00-8
M.F
C7H9N3
M. Wt
135.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine

CAS Number

94990-00-8

Product Name

5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine

IUPAC Name

5-ethynyl-1,3-dimethylpyrazol-4-amine

Molecular Formula

C7H9N3

Molecular Weight

135.17

InChI

InChI=1S/C7H9N3/c1-4-6-7(8)5(2)9-10(6)3/h1H,8H2,2-3H3

InChI Key

GLWROZXRTBXSTP-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1N)C#C)C

Canonical SMILES

CC1=NN(C(=C1N)C#C)C

5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic organic compound characterized by a pyrazole ring that incorporates an ethynyl group and a dimethylamine substituent. The compound has the molecular formula C5_5H7_7N3_3 and a CAS number of 94990-00-8. The pyrazole ring, consisting of five members with two nitrogen atoms, contributes to the compound's reactivity and potential biological activity due to the electronic effects of the ethynyl and amine groups .

Typical of pyrazole derivatives. These include:

  • Condensation Reactions: The compound can undergo condensation with carbonyl compounds to form more complex structures.
  • Substitution Reactions: The presence of the ethynyl group allows for nucleophilic substitution reactions, which can introduce additional functional groups.
  • Cycloaddition Reactions: It may also participate in cycloaddition reactions, particularly with alkenes and alkynes, leading to the formation of new cyclic compounds .

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties: Compounds similar to 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.
  • Anti-inflammatory Effects: Certain pyrazoles have demonstrated potential in reducing inflammation in preclinical models .

The synthesis of 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine can be achieved through several methods:

  • Direct Ethynylation: Starting from 1,3-dimethylpyrazole, the ethynyl group can be introduced via nucleophilic substitution using an appropriate ethynylating agent.
  • Condensation Reactions: The compound can be synthesized by reacting 1,3-dimethylpyrazole with an ethynyl carbonyl compound in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction .
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection and deprotection of functional groups to yield the target compound.

5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting infectious diseases and cancer.
  • Material Science: The compound may find applications in developing new materials due to its unique chemical structure and properties.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and as a building block for more complex molecules .

Interaction studies involving 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine focus on its binding affinity and interactions with biological targets. Preliminary studies indicate that it may interact with specific enzymes or receptors relevant to its antimicrobial or anticancer properties. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic use .

Several compounds share structural similarities with 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3-DimethylpyrazolePyrazole ring with two methyl groupsBasic structure without ethynyl substitution
4-Amino-1,3,5-trimethylpyrazoleTrimethyl substitution at position 5Increased steric hindrance affecting reactivity
1-MethylpyrazoleMethyl group at position 1Simpler structure; less sterically hindered
4-EthynylpyrazoleEthynyl group at position 4Similar reactivity but different substitution pattern
1,5-DimethylpyrazoleDimethyl substitution at positions 1 and 5Different positioning of methyl groups

The uniqueness of 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine lies in its specific combination of an ethynyl group and dimethyl substitution on the pyrazole ring, which may enhance its reactivity and biological properties compared to similar compounds. This makes it a subject of interest for further research in both synthetic chemistry and pharmacology .

XLogP3

0.2

Dates

Last modified: 04-15-2024

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